3-(2,3-Dihydroxypropoxy)butanoic acid
Description
3-(2,3-Dihydroxypropoxy)butanoic acid is a polyhydroxy carboxylic acid characterized by a four-carbon butanoic acid backbone substituted with a 2,3-dihydroxypropoxy group. This structure confers both hydrophilic (via hydroxyl and carboxylic acid groups) and lipophilic (via the alkyl chain) properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
CAS No. |
192582-86-8 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropoxy)butanoic acid |
InChI |
InChI=1S/C7H14O5/c1-5(2-7(10)11)12-4-6(9)3-8/h5-6,8-9H,2-4H2,1H3,(H,10,11) |
InChI Key |
FVQVYPQNOPIJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydroxypropoxy)butanoic acid can be achieved through several methods. One common approach involves the esterification of butanoic acid with 2,3-dihydroxypropyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 3-(2,3-dihydroxypropoxy)butanoic acid may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroxypropoxy)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,3-dioxopropoxy)butanoic acid.
Reduction: Formation of 3-(2,3-dihydroxypropoxy)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dihydroxypropoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials due to its functional groups.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydroxypropoxy)butanoic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogs
(a) 4-(2,3-Dihydroxypropoxy)benzoic Acid
- Structure : A benzoic acid derivative with a 2,3-dihydroxypropoxy substituent on the aromatic ring.
- Applications : Used as a key intermediate in pharmaceutical synthesis and bioactive molecule development. Its aromatic core enhances stability compared to aliphatic analogs, enabling targeted drug design .
- Key Differences: The aromatic ring in 4-(2,3-dihydroxypropoxy)benzoic acid introduces π-π stacking interactions absent in the aliphatic butanoic acid counterpart, influencing solubility and binding affinity .
(b) 3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic Acid
- Structure: Features an ethoxy ester group and a propanoic acid chain, differing in chain length (C3 vs. C4) and functionalization.
- Applications : Primarily used in esterification reactions and polymer synthesis. The ethoxy group enhances lipophilicity, making it suitable for hydrophobic coatings .
- Key Differences: The absence of hydroxyl groups in the ethoxy substituent reduces hydrogen-bonding capacity compared to 3-(2,3-dihydroxypropoxy)butanoic acid .
Structural Isomers and Derivatives
(a) 2,4-Dihydroxy-3,3-dimethyl-butanoic Acid
- Structure : A branched isomer with hydroxyl groups at positions 2 and 4 and a dimethyl substituent at C3.
- Key Differences: Branching and dimethyl groups introduce steric hindrance, reducing reactivity in esterification compared to the linear 3-(2,3-dihydroxypropoxy)butanoic acid .
(b) 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl Laurate
- Structure : A laurate ester derivative with multiple hydroxyl and ether linkages.
- Applications : Used in surfactants and emulsifiers due to its amphiphilic nature. The laurate chain enhances lipid compatibility .
- Key Differences: Esterification of the carboxylic acid group in 3-(2,3-dihydroxypropoxy)butanoic acid to form this derivative alters solubility (lipophilic dominance) and biological activity .
Pharmacologically Relevant Analogs
(a) Pantothenic Acid (Vitamin B5)
- Structure: Contains a β-alanine moiety linked to 2,4-dihydroxy-3,3-dimethylbutanoic acid.
- Applications : Essential in coenzyme A synthesis. The dimethyl and hydroxyl groups are critical for enzyme binding .
- Key Differences: The dimethyl and β-alanine groups in pantothenic acid create distinct metabolic roles compared to the simpler dihydroxypropoxy substitution in 3-(2,3-dihydroxypropoxy)butanoic acid .
(b) Dioleoyl Phosphatidylglycerol Sodium Salt
- Structure : A phospholipid with a dihydroxypropoxy-phosphoryl head group and oleoyl chains.
- Applications : Used in liposomal drug delivery systems. The phosphoryl group enhances membrane integration .
- Key Differences: The phospholipid structure provides self-assembling properties absent in monomeric 3-(2,3-dihydroxypropoxy)butanoic acid .
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
